molecular formula C14H12BrNO2 B14044133 2-[(4-Bromophenyl)methoxy]benzamide CAS No. 1002684-07-2

2-[(4-Bromophenyl)methoxy]benzamide

Katalognummer: B14044133
CAS-Nummer: 1002684-07-2
Molekulargewicht: 306.15 g/mol
InChI-Schlüssel: FMHXOTZLVBXIFC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(4-Bromophenyl)methoxy]benzamide is an organic compound with the molecular formula C14H12BrNO2. This compound is characterized by a benzamide core structure substituted with a 4-bromophenyl group and a methoxy group. It is commonly used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Bromophenyl)methoxy]benzamide typically involves the condensation of 4-bromophenol with 2-methoxybenzoic acid in the presence of a suitable condensing agent. One common method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its high efficiency, low reaction times, and eco-friendly process.

Industrial Production Methods

In industrial settings, the production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines. The use of solid acid catalysts and ultrasonic irradiation can enhance the efficiency and yield of the reaction .

Analyse Chemischer Reaktionen

Types of Reactions

2-[(4-Bromophenyl)methoxy]benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.

    Condensation Reactions: It can participate in condensation reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Substitution: Formation of various substituted benzamides.

    Oxidation: Formation of quinones.

    Reduction: Formation of corresponding amines.

Wissenschaftliche Forschungsanwendungen

2-[(4-Bromophenyl)methoxy]benzamide is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Wirkmechanismus

The mechanism of action of 2-[(4-Bromophenyl)methoxy]benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with cellular receptors to modulate signaling pathways involved in various biological processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Methoxybenzenamide: Similar structure but lacks the bromine atom.

    N-(4-Bromophenyl)-3-methoxybenzamide: Similar structure with different substitution patterns.

    Benzamide: The parent compound without any substitutions.

Uniqueness

2-[(4-Bromophenyl)methoxy]benzamide is unique due to the presence of both the bromine and methoxy groups, which confer distinct chemical reactivity and biological activity. The bromine atom enhances the compound’s ability to participate in substitution reactions, while the methoxy group increases its solubility and interaction with biological targets .

Eigenschaften

CAS-Nummer

1002684-07-2

Molekularformel

C14H12BrNO2

Molekulargewicht

306.15 g/mol

IUPAC-Name

2-[(4-bromophenyl)methoxy]benzamide

InChI

InChI=1S/C14H12BrNO2/c15-11-7-5-10(6-8-11)9-18-13-4-2-1-3-12(13)14(16)17/h1-8H,9H2,(H2,16,17)

InChI-Schlüssel

FMHXOTZLVBXIFC-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)C(=O)N)OCC2=CC=C(C=C2)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.